7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Description
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-1-2-11-4-6(9)10-7(11)3-5;/h1-4H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHGYXMCFYXRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-51-0 | |
| Record name | Imidazo[1,2-a]pyridin-2-amine, 7-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves cyclizing 4-bromo-2-aminopyridine with α-halogenated carbonyl compounds, such as chloroacetaldehyde, under basic conditions. The reaction proceeds via nucleophilic attack of the pyridine’s amine group on the electrophilic α-carbon of the carbonyl compound, followed by intramolecular cyclization and elimination of hydrogen halide.
Example Protocol :
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Reagents : 4-Bromo-2-aminopyridine (1 eq), chloroacetaldehyde (1.2 eq), sodium bicarbonate (2 eq), ethanol (solvent).
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Conditions : Reflux at 80°C for 16–24 hours.
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Workup : Evaporation under vacuum, aqueous extraction, and purification via flash chromatography.
This method directly incorporates the bromine atom from the pyridine precursor into position 7 of the imidazo[1,2-a]pyridine core. The amine at position 2 originates from the 2-aminopyridine starting material, ensuring regioselectivity.
One-Pot Tandem Bromination-Cyclization
Oxidative Bromination Strategy
A scalable one-pot synthesis employs α-bromoketones and 2-aminopyridine, leveraging tert-butyl hydroperoxide (TBHP) as both an oxidizing agent and bromine source. This method avoids pre-functionalized pyridines by introducing bromine during cyclization.
Key Steps :
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Cyclization : 2-Aminopyridine reacts with α-bromoketones (e.g., ethyl 2-bromoacetoacetate) to form an imidazo[1,2-a]pyridine intermediate.
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Bromination : TBHP facilitates electrophilic aromatic substitution, installing bromine at position 7.
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Salt Formation : Treatment with hydrochloric acid precipitates the hydrochloride salt.
Optimized Conditions :
This approach reduces steps compared to sequential bromination-cyclization, improving atom economy. However, excess TBHP may lead to over-oxidation byproducts, necessitating careful stoichiometric control.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation accelerates the cyclization of 4-bromo-2-aminopyridine with α-bromo-β-keto esters, achieving completion in minutes rather than hours. Solvent-free conditions further enhance green chemistry metrics.
Procedure :
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Reagents : 4-Bromo-2-aminopyridine, α-bromo-β-keto ester (1:1 molar ratio).
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Conditions : Microwave irradiation at 150–200 W, 120–150°C, 5–10 minutes.
Advantages :
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Reduced Side Reactions : Shorter reaction times minimize decomposition.
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Scalability : Compatible with continuous-flow reactors for industrial production.
Industrial Production Considerations
Process Optimization
While lab-scale methods are well-established, industrial synthesis requires optimization for cost and safety:
Pilot-Scale Protocol :
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Step 1 : Bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in DMF (75–85% yield).
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Step 2 : Cyclization with chloroacetaldehyde under reflux (63% yield).
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Step 3 : Salt formation with HCl gas in ethanol (95% conversion).
Comparative Analysis of Methods
Table 1 : Synthesis Method Comparison
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Cyclization | 63 | 16–24 h | Moderate | Low |
| Tandem Bromination | 85 | 8–12 h | High | Medium |
| Microwave | 95 | 5–10 min | Limited | High |
The tandem bromination-cyclization method balances yield and scalability, making it preferred for large-scale applications. Microwave synthesis, though efficient, remains cost-prohibitive for ton-scale production.
Mechanistic Insights
Cyclization Pathways
Density functional theory (DFT) studies reveal that the reaction proceeds through a zwitterionic intermediate, where the pyridine’s amine attacks the α-carbon of the carbonyl compound. Subsequent proton transfer and ring closure form the imidazo[1,2-a]pyridine core.
Critical Transition States :
Solvent polarity significantly affects reaction kinetics, with polar aprotic solvents like DMF accelerating cyclization by stabilizing charged intermediates.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring.
Cyclization Reactions: Further cyclization can occur, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as TBHP or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Overview
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in various scientific fields due to its diverse reactivity and potential biological activities. This compound is part of the imidazo[1,2-a]pyridine family, known for their significant pharmacological properties. Its applications span across chemistry, biology, medicine, and industry.
Organic Synthesis
This compound serves as a vital building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other functional groups via nucleophilic substitution.
- Coupling Reactions : It can participate in coupling reactions that form biaryl compounds.
- Oxidation and Reduction : The compound can undergo oxidation to yield N-oxides or reduction to remove the bromine atom, facilitating the synthesis of hydroxylated derivatives.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that it may inhibit the growth of bacteria by targeting essential enzymes or proteins. For instance, analogs of imidazo[1,2-a]pyridine have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) .
- Anticancer Potential : Investigations into its anticancer properties are ongoing, with some studies indicating potential efficacy in targeting cancer cells .
Medicinal Chemistry
The compound is explored for its therapeutic potential in treating various diseases:
- Tuberculosis Treatment : It has been identified as a candidate for developing new anti-tuberculosis agents due to its activity against Mycobacterium tuberculosis .
- Targeting SIK Enzymes : Recent studies have focused on its role as a dual inhibitor of SIK2/SIK3, which are implicated in various diseases .
Case Study 1: Antituberculosis Activity
A study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives with potent inhibitory effects on Mtb and M. bovis BCG using high-throughput screening methods. The minimum inhibitory concentration (MIC) for effective compounds ranged from 0.03 to 5.0 μM against Mtb H37Rv strain .
Case Study 2: Dual SIK Inhibition
Research focused on modifying the 7-bromoimidazo[1,2-a]pyridine scaffold has shown increased potency against SIK enzymes while maintaining selectivity. Structural modifications led to enhanced inhibition profiles against SIK1, SIK2, and SIK3 .
Mechanism of Action
The mechanism by which 7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. The bromine atom can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-bromoimidazo[1,2-a]pyridin-2-amine hydrochloride with closely related imidazopyridine derivatives:
Key Observations :
- Halogen Position : Bromine at the 7-position (target compound) vs. 6- or 8-position in analogs (e.g., 6-bromo and 8-bromo derivatives) alters steric and electronic profiles, impacting binding to biological targets like CDK2 .
- Amino Group: The 2-amino group enhances hydrogen-bonding capacity, critical for interactions with kinase ATP-binding pockets .
- Thermal Stability : Derivatives with aryl substituents (e.g., 3-(4-chlorophenyl)) exhibit higher melting points (~236–238°C), suggesting improved crystallinity compared to simpler halogenated analogs .
Biological Activity
7-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a brominated imidazo[1,2-a]pyridine core, which is known for its potential in treating various diseases, including infections and cancers. Understanding its biological activity is crucial for exploring its therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism and the activation of procarcinogens.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has demonstrated efficacy against Trypanosoma cruzi and Leishmania donovani, indicating potential use in treating parasitic infections .
- Anticancer Properties : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In vitro studies indicate that it can selectively inhibit the growth of colon carcinoma cells with IC50 values in the low micromolar range (e.g., 0.4 μM) for specific derivatives .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in critical metabolic pathways. For instance, it has been reported to inhibit SIK2 and SIK3 kinases, which are implicated in various cellular processes including metabolism and cell survival .
Case Studies
Several studies have explored the biological activity of this compound:
- Anti-Parasitic Activity : A collaborative virtual screening identified this compound as a hit with anti-trypanosomal activity. In subsequent assays, it was confirmed to be effective against T. cruzi in intracellular infection models, suggesting its potential as a therapeutic agent for Chagas disease .
- Cancer Cell Proliferation : In a study assessing antiproliferative activity against various cancer cell lines (e.g., HCT-116 and NCI-H460), derivatives of this compound exhibited significant inhibition of cell growth at sub-micromolar concentrations. This highlights the compound's potential as an anticancer agent .
- Mechanistic Studies : Research into the mechanism by which this compound exerts its effects revealed that it can bind to specific enzyme active sites, thereby modulating their activity and influencing cellular signaling pathways critical for tumor growth and survival .
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with similar compounds is useful:
| Compound | Biological Activity | IC50/Other Metrics |
|---|---|---|
| This compound | Antiproliferative against cancer; anti-parasitic | IC50 ~0.4 μM (colon carcinoma) |
| 2-Bromoethylamine hydrobromide | General reactivity; less specificity | Not specified |
| 3-Bromopropylamine hydrobromide | Related compound; broader applications | Not specified |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Confirm bromine substitution (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and amine proton integration.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 258.98 for C7H7BrN3).
- X-ray Crystallography : Resolve crystal structure to confirm regioselectivity of bromination .
- HPLC-PDA : Assess purity using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .
How can researchers resolve contradictions in reported reactivity data for brominated imidazo[1,2-a]pyridine derivatives?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst type) affecting reaction outcomes. For example, a 2^3 factorial design can test temperature, bromine source, and reaction time .
- Statistical Analysis : Use ANOVA to identify significant factors causing yield discrepancies.
- Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., identical reagents, equipment calibration) .
What are the pharmacological applications of this compound, and how are activity assays designed?
Basic Research Focus
Imidazo[1,2-a]pyridine derivatives exhibit:
- Phosphodiesterase (PDE) Inhibition : Screen using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis monitoring).
- Antimicrobial Activity : Test against Gram-positive bacteria via MIC assays .
- Kinase Inhibition : Use TR-FRET assays to measure IC50 values against target kinases (e.g., JAK2) .
Advanced Tip : Structure-activity relationship (SAR) studies can guide bromine positioning for enhanced binding affinity .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Reactor Design : Optimize heat transfer in exothermic bromination steps using flow chemistry reactors .
- Separation Technologies : Implement membrane filtration or centrifugal partitioning chromatography for large-scale purification .
- Process Control : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
